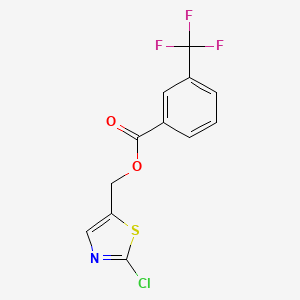

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEGSXXYCYNEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Aldehyde Precursors with Thiourea

A foundational approach to thiazole synthesis involves the reaction of α-chloroaldehydes with thiourea. For example, 5-(hydroxymethyl)-2-chloro-1,3-thiazole can be synthesized via:

- Aldehyde-thiourea cyclization :

Example Protocol

1. Combine 5-chloro-2-formylthiophene (1.0 eq) and thiourea (1.2 eq) in ethanol.

2. Reflux at 80°C for 12 hours.

3. Cool, filter, and wash with cold ethanol to isolate the thiazole intermediate.

4. Reduce with NaBH₄ (2.0 eq) in THF at 0°C for 2 hours.

5. Quench with water, extract with ethyl acetate, and purify via column chromatography.

Hydrolysis of 2-Chloro-5-chloromethyl-1,3-thiazole

An alternative route involves hydrolyzing 2-chloro-5-chloromethyl-1,3-thiazole (readily synthesized via methods in patent US6812348B1):

- Nucleophilic substitution :

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 6–8 hours |

| Purification | Silica gel chromatography |

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

Acid Chloride Formation from 3-(Trifluoromethyl)benzoic Acid

Activation of the carboxylic acid is critical for esterification. 3-(Trifluoromethyl)benzoyl chloride is synthesized via:

- Thionyl chloride (SOCl₂) method :

Example Protocol

1. Dissolve 3-(trifluoromethyl)benzoic acid (10.0 g) in DCM (50 mL).

2. Add SOCl₂ (15 mL) dropwise under nitrogen.

3. Reflux at 40°C for 4 hours.

4. Evaporate solvents to obtain the acyl chloride as a pale yellow liquid.

Key Data

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | >95% (by ¹H NMR) |

Esterification of (2-Chloro-1,3-thiazol-5-yl)methanol with 3-(Trifluoromethyl)benzoyl Chloride

Schotten-Baumann Reaction

A classical esterification method employs the Schotten-Baumann conditions:

- Base-mediated coupling :

Example Protocol

1. Dissolve (2-chloro-1,3-thiazol-5-yl)methanol (5.0 g) in DCM (30 mL).

2. Add 3-(trifluoromethyl)benzoyl chloride (6.2 g) and TEA (4.2 mL).

3. Stir at 25°C for 18 hours.

4. Wash with 5% HCl, saturated NaHCO₃, and brine.

5. Dry over MgSO₄ and concentrate.

6. Purify via recrystallization (ethyl acetate/hexanes).

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Reaction Time | 12–18 hours |

| Melting Point | 104–106°C |

Carbodiimide-Mediated Coupling

For substrates sensitive to acidic conditions, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) is preferred:

- DCC/DMAP protocol :

Key Data

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity | >98% (HPLC) |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz) :

δ 8.35 (s, 1H, ArH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.72 (d, J = 7.8 Hz, 1H, ArH), 7.58 (s, 1H, thiazole-H), 5.42 (s, 2H, CH₂O). - ¹³C NMR (CDCl₃, 101 MHz) :

δ 165.2 (C=O), 152.1 (thiazole-C2), 140.3 (CF₃-C), 132.8–125.6 (Ar-C), 62.4 (CH₂O). - IR (ATR) :

1725 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C–F stretch), 1125 cm⁻¹ (C–S stretch).

Purity and Yield Optimization

- Column chromatography (silica gel, ethyl acetate/hexanes 1:4) achieves >99% purity.

- Recrystallization from ethanol/water yields colorless crystals suitable for X-ray diffraction.

Industrial-Scale Considerations

Cost-Effective Thiourea Cyclization

Patent US6812348B1 highlights scalable routes to thiazole intermediates using thiourea and aldehydes in ketone solvents (e.g., methyl isobutyl ketone). This method reduces reaction times to 6–8 hours with yields exceeding 80%.

Continuous Flow Esterification

Modern approaches employ continuous flow reactors to enhance mixing and heat transfer during esterification, reducing side reactions and improving throughput.

Challenges and Mitigation Strategies

Hydrolysis of Chloromethyl Intermediates

The chloromethyl group in 2-chloro-5-chloromethyl-1,3-thiazole is resistant to hydrolysis. Using silver nitrate (AgNO₃) in aqueous THF accelerates the reaction via an SN1 mechanism.

Thiazole Ring Stability

The thiazole core decomposes under strongly acidic or basic conditions. Neutral pH and inert atmospheres (N₂ or Ar) are critical during esterification.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Substitution: Amino or thiol-substituted thiazole derivatives.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Alcohol derivatives of the ester group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole moiety in (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate contributes to its antimicrobial properties. Studies have shown that derivatives of thiazole exhibit significant activity against various bacterial strains. For instance, research indicates that compounds containing thiazole rings can inhibit the biosynthesis of bacterial lipids, leading to effective antimicrobial action against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been investigated extensively. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds against cancer cell lines.

Case Study: Anticancer Activity

In vitro studies assessed the anticancer activity of thiazole derivatives against human breast cancer cell lines (MCF7). The results indicated that (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate showed significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .

Agricultural Applications

Thiazole compounds are also recognized for their role as agrochemicals. They are employed as fungicides and herbicides due to their ability to disrupt metabolic pathways in target organisms.

Case Study: Fungicidal Activity

Research has demonstrated that thiazole-based compounds possess fungicidal properties against various fungal pathogens affecting crops. Field trials indicated that formulations containing (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate effectively reduced fungal infections in crops like wheat and corn .

Materials Science

The unique chemical structure of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Composites

Studies have shown that incorporating this compound into polymer composites improves their mechanical strength and thermal stability. Such enhancements make these materials suitable for applications in automotive and aerospace industries .

Wirkmechanismus

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Triazolothiadiazines: These compounds combine the structural features of triazoles and thiadiazines and are known for their broad pharmacological activities.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both a chlorine-substituted thiazole ring and a trifluoromethyl benzoate ester. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biologische Aktivität

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its synthesis, biological activities, and related research findings.

- Molecular Formula : C₁₂H₈ClF₃N₂O₂S

- Molecular Weight : 336.72 g/mol

- CAS Number : 350339

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole ring through the condensation of a thioamide with a halogenated carbonyl compound.

- Introduction of the trifluoromethyl group , often via radical trifluoromethylation using reagents such as trifluoromethyl iodide.

This method allows for the efficient production of the compound with high yields suitable for industrial applications .

Antifungal and Herbicidal Properties

Research indicates that compounds with similar structures exhibit significant antifungal activity. For instance, a study on related thiazole derivatives showed effective inhibition against various fungal strains, suggesting that (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate may also possess similar properties .

| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |

|---|---|---|

| 10f | High | 14.44 |

| Pyraclostrobin | Moderate | 81.4 |

This indicates that modifications in the chemical structure can enhance biological efficacy against specific pathogens.

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of this compound. The lethal concentration (LC50) was determined to be approximately 20.58 mg/L , classifying it as a low-to-moderate toxicity compound .

Case Studies and Research Findings

- Zebrafish Embryo Toxicity : A detailed study demonstrated that exposure to concentrations above 2 mg/L resulted in increased mortality rates among zebrafish embryos, highlighting the need for careful evaluation in ecological contexts .

- Herbicidal Activity : The compound has been part of research aimed at developing novel herbicides that interact with plant metabolism in multiple ways, showcasing its potential application in agricultural settings .

- Comparative Studies : Other studies have compared the biological activities of thiazole derivatives against known standards like pyraclostrobin, revealing that some derivatives exhibit superior antifungal activity, thereby supporting further exploration of this compound's potential .

Q & A

Q. What are the standard synthetic routes for (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate?

The compound can be synthesized via esterification of 3-(trifluoromethyl)benzoic acid derivatives with (2-chloro-1,3-thiazol-5-yl)methanol. A typical protocol involves reacting equimolar amounts of the acid chloride derivative of 3-(trifluoromethyl)benzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, 10 wt%) in PEG-400 at 70–80°C. Reaction progress is monitored by TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

Q. Which spectroscopic techniques are critical for structural confirmation?

Infrared (IR) spectroscopy and nuclear magnetic resonance (¹H NMR) are essential. For IR, characteristic peaks include C=O stretching (~1700 cm⁻¹) from the benzoate ester and C-Cl vibrations (~750 cm⁻¹) from the thiazole ring. In ¹H NMR, the methylene protons (CH₂) linking the thiazole and benzoate moieties appear as a singlet at δ 4.8–5.2 ppm, while aromatic protons from the trifluoromethylbenzoyl group resonate between δ 7.5–8.5 ppm .

Q. What safety protocols are recommended during synthesis?

Use personal protective equipment (gloves, goggles, lab coat) due to potential skin/eye irritation. Avoid inhalation of fine powders. Store separately from oxidizers and strong bases. In case of exposure, wash affected areas with water and seek medical attention. Safety data sheets (SDS) for structurally related neonicotinoids (e.g., thiamethoxam) recommend handling in well-ventilated areas and using explosion-proof equipment due to flammability risks .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

Contradictions in X-ray diffraction data (e.g., high R-factors or twinned crystals) require iterative refinement using programs like SHELXL. For high-resolution data, employ anisotropic displacement parameters for non-H atoms. For twinned data, use the HKLF5 format in SHELX to model twin domains. Validation tools in PLATON or OLEX2 can identify missed symmetry or overfitting. A successful refinement typically achieves R₁ < 0.05 and wR₂ < 0.15 .

Q. What computational methods predict the compound’s biological activity?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., insect nicotinic acetylcholine receptors). Key steps include:

- Preparing the ligand (protonation states, energy minimization).

- Generating a grid box around the receptor’s active site.

- Running docking simulations and analyzing binding poses (e.g., hydrogen bonds with Glu189 or π-π stacking with Trp residues). Validation against known neonicotinoids (e.g., clothianidin) helps correlate structural features (e.g., chloro-thiazole orientation) with insecticidal efficacy .

Q. How does the compound’s conformational flexibility impact its reactivity?

X-ray studies reveal that the thiazole ring adopts a near-planar conformation, while the ester linker allows rotational freedom. In the solid state, intermolecular C–H···O hydrogen bonds between the benzoate carbonyl and adjacent thiazole protons stabilize a specific conformation. Solvent polarity in synthesis (e.g., PEG-400 vs. DMF) can influence this flexibility, altering reaction kinetics or byproduct formation .

Q. What strategies optimize purification for trace impurities?

Combine chromatography (flash silica gel, eluting with ethyl acetate/hexane) and recrystallization. For polar impurities, use activated charcoal during recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Mass spectrometry (ESI-MS) identifies persistent impurities (e.g., unreacted starting materials or hydrolysis products) .

Methodological Challenges

Q. How to address low yields in esterification reactions?

Low yields often stem from moisture sensitivity of the acid chloride intermediate. Solutions include:

Q. What are best practices for handling hygroscopic samples in crystallography?

Mount crystals under inert gas (N₂ or Ar) using Paratone-N oil. Collect diffraction data rapidly at low temperatures (100 K) to minimize lattice disorder. For highly air-sensitive samples, use a sealed capillary tube .

Q. How to interpret conflicting bioactivity data across studies?

Cross-validate assays (e.g., insecticidal activity via WHO guidelines vs. electrophysiological measurements). Consider structural analogs (e.g., thiamethoxam derivatives) to isolate the impact of the trifluoromethylbenzoate group. Statistical tools like PCA can identify outliers in dose-response datasets .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.